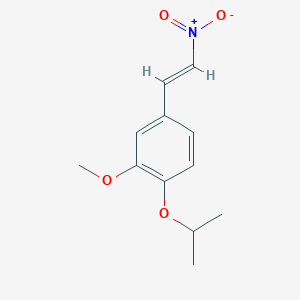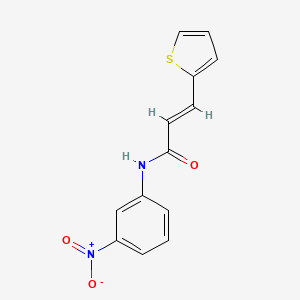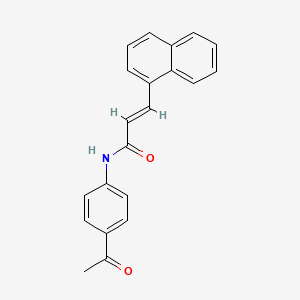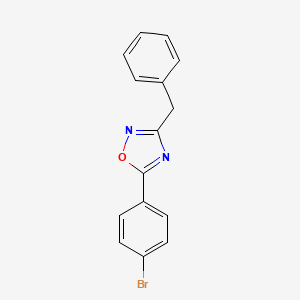![molecular formula C20H25NO5S B5798707 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit RAC1 GTPase activity. RAC1 plays a crucial role in a variety of cellular processes, including cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 has been shown to have potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its ability to selectively inhibit RAC1 GTPase activity. RAC1 is a small GTPase that plays a crucial role in regulating cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 with N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide leads to decreased cell migration and proliferation, which can have potential therapeutic effects in cancer and inflammatory diseases.
Biochemical and physiological effects:
In addition to its effects on cell migration and proliferation, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can lead to decreased levels of reactive oxygen species (ROS) in cells, which can have potential therapeutic effects in oxidative stress-related diseases. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments, including its selectivity for RAC1 GTPase activity and its ability to inhibit cell migration and proliferation. However, there are also limitations to using N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments. For example, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the development of more potent and selective RAC1 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide and its potential therapeutic effects in various diseases. Finally, studies are needed to determine the optimal dosing and administration of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide for clinical use.
Synthesemethoden
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with 2-isopropyl-5-methylphenol to form 5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonic acid. This intermediate is then reacted with ethylamine to form N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide. The final step involves the reaction of N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide with chloroacetyl chloride to form N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied in various scientific research applications, particularly in cancer research. Studies have shown that inhibition of RAC1 with N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can lead to decreased tumor growth and metastasis in various cancer types, including breast, prostate, and pancreatic cancer. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potential therapeutic effects in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-27(24,25)15-7-9-18(22)17(11-15)21-20(23)12-26-19-10-14(4)6-8-16(19)13(2)3/h6-11,13,22H,5,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLVUJOOLLFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)


![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)